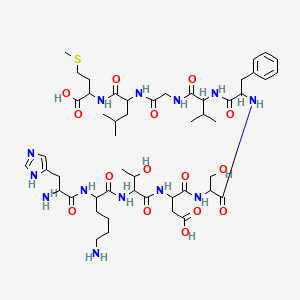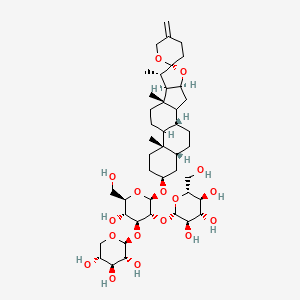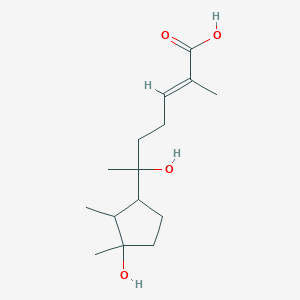
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Formation of the Heptenoic Acid Chain: The heptenoic acid chain can be constructed through a series of aldol condensations and subsequent reductions.
Final Assembly: The final step involves the coupling of the cyclopentyl ring with the heptenoic acid chain, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The double bond in the heptenoic acid chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated heptanoic acid derivatives.
Substitution: Alkyl halides, esters.
Applications De Recherche Scientifique
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid involves its interaction with specific molecular targets. The hydroxyl groups and the double bond in the heptenoic acid chain allow it to participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of these proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)heptanoic acid: Lacks the double bond in the heptenoic acid chain.
6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhexanoic acid: Has a shorter carbon chain.
Uniqueness
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid is unique due to the presence of both hydroxyl groups and a double bond in the heptenoic acid chain, which provides it with distinct chemical reactivity and biological activity compared to its similar compounds.
Propriétés
Formule moléculaire |
C15H26O4 |
|---|---|
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C15H26O4/c1-10(13(16)17)6-5-8-15(4,19)12-7-9-14(3,18)11(12)2/h6,11-12,18-19H,5,7-9H2,1-4H3,(H,16,17)/b10-6+ |
Clé InChI |
ZPWDBKOJTSRRKI-UXBLZVDNSA-N |
SMILES isomérique |
CC1C(CCC1(C)O)C(C)(CC/C=C(\C)/C(=O)O)O |
SMILES canonique |
CC1C(CCC1(C)O)C(C)(CCC=C(C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


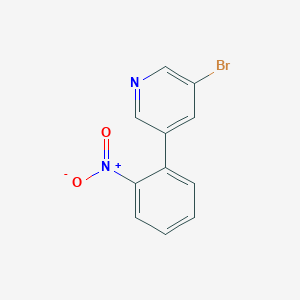
![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)
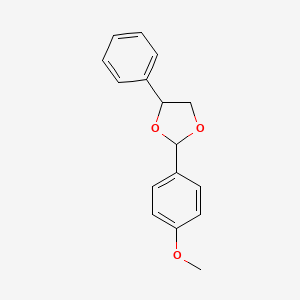
![1-(3-Amino-4-methylphenyl)-9-(1-methyl-1H-pyrazol-4-yl)benzo[h]quinolin-2(1H)-one](/img/structure/B14087683.png)
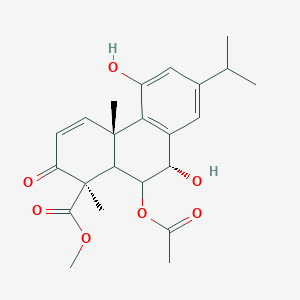
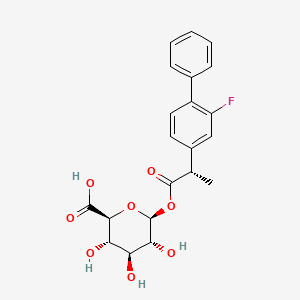

![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)
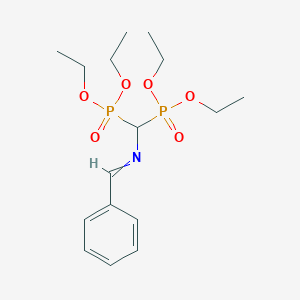

![Methyl 4-(7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14087713.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087714.png)
